molecular formula C7H6F6 B14162390 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane CAS No. 925686-63-1

3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane

Cat. No.: B14162390
CAS No.: 925686-63-1
M. Wt: 204.11 g/mol
InChI Key: IRXKETDNPQYELR-UHFFFAOYSA-N
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Description

3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane is a chemical compound with the molecular formula C7H7F6 It is a cyclobutane derivative characterized by the presence of both ethenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethylated alkenes with cyclobutene derivatives under specific conditions. For instance, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles can lead to the formation of trifluoromethylated cyclobutanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce trifluoromethylated alcohols.

Scientific Research Applications

3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets through its trifluoromethyl and ethenyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure combined with both ethenyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

925686-63-1

Molecular Formula

C7H6F6

Molecular Weight

204.11 g/mol

IUPAC Name

3-ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane

InChI

InChI=1S/C7H6F6/c1-2-4-3-5(8,6(4,9)10)7(11,12)13/h2,4H,1,3H2

InChI Key

IRXKETDNPQYELR-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(C1(F)F)(C(F)(F)F)F

Origin of Product

United States

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